Enviroxime

Description

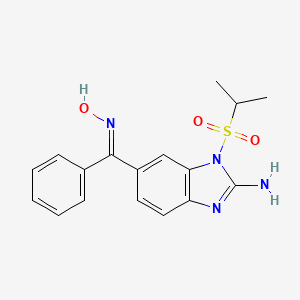

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKXBHQELWQLHF-CAPFRKAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222628 | |

| Record name | Enviroxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63198-97-0, 72301-79-2 | |

| Record name | Viroxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063198970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enviroxime [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENVIROXIME | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enviroxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENVIROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133013L556 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enviroxime is a benzimidazole derivative that has demonstrated significant antiviral activity against a broad range of picornaviruses, including rhinoviruses and enteroviruses such as poliovirus and coxsackievirus.[1][2][3][4] Although its clinical development was halted due to limited efficacy and unfavorable pharmacokinetic properties, this compound remains a critical tool for virologists.[5][6] Its well-characterized mechanism of action provides a valuable framework for understanding picornavirus replication and for the development of novel antiviral therapeutics. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound inhibits picornavirus replication, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: Targeting the Viral Protein 3A

This compound's interaction with the 3A protein disrupts a critical stage in the viral life cycle: the replication of viral RNA.[1][7] Specifically, the compound inhibits the synthesis of the positive-sense viral RNA strand.[1][2][8] This inhibitory effect is believed to stem from the disruption of the proper formation and function of the viral replication complex, a multiprotein machinery assembled on intracellular membranes that is essential for replicating the viral genome.[9][10]

The 3A protein plays a crucial role in the formation of these replication complexes by recruiting host cell factors. One such critical host factor is phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), an enzyme required for the synthesis of phosphatidylinositol 4-phosphate (PI4P) lipids in the membranes of the replication organelles.[9][10][11] this compound and this compound-like compounds are thought to interfere with the function of the 3A protein, potentially disrupting its interaction with host factors like GBF1 and the subsequent recruitment of PI4KIIIβ.[9][10] This disruption of the host-virus interaction ultimately cripples the virus's ability to establish a functional replication environment.

Furthermore, some studies suggest that this compound and similar compounds may also interfere with the processing of the viral polyprotein, which could contribute to the overall inhibition of viral replication.[9][10]

Quantitative Analysis of this compound's Antiviral Activity

The potency of this compound has been quantified against various picornaviruses using different in vitro assays. The following table summarizes key quantitative data, including the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and minimal inhibitory concentration (MIC).

| Virus | Cell Line | Assay Type | Value | Reference |

| Poliovirus Type 1 | FL cells | Plaque Inhibition | IC50: 0.2 µmol/L | [12] |

| Poliovirus | RD cells | Not Specified | MIC: 0.06 µg/ml | [2] |

| Poliovirus | L20B cells | Not Specified | MIC: 0.06 µg/ml | [2] |

| Enterovirus 71 (EV-A71) | HIOs | CPE Inhibition | EC50: 0.4 ± 0.2 µM | [6] |

| Enterovirus 71 (EV-A71) | HIOs | RNA Yield Reduction | EC50: 1.4 ± 0.3 µM | [6] |

| Enterovirus 71 (EV-A71) | RD cells | CPE Inhibition | EC50: 0.06 ± 0.001 µM | [6] |

| Enterovirus 71 (EV-A71) | RD cells | RNA Yield Reduction | EC50: 0.2 ± 0.04 µM | [6] |

| Rhinovirus strains 1A and 13 | Not Specified | In vitro assays | Efficacious at ng/ml concentrations | [13] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a series of key experimental techniques. Detailed methodologies for these experiments are provided below.

Time-of-Addition Assay

This assay is crucial for determining the specific stage of the viral replication cycle that is inhibited by an antiviral compound.[1][8][9][14][15]

Protocol:

-

Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

-

Synchronized Infection: Infect the cell monolayer with the picornavirus at a high multiplicity of infection (MOI) to ensure that most cells are infected simultaneously. The infection is typically carried out for a short period (e.g., 1 hour) at 37°C.

-

Virus Removal: After the incubation period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS) to remove any unattached virus particles.

-

Compound Addition at Different Time Points: Add this compound at its effective concentration to different wells at various time points post-infection (e.g., 0, 1, 2, 3, 4, 5, 6, 7, 8 hours).

-

Incubation: Incubate the plates for a full replication cycle (typically 8-12 hours for picornaviruses).

-

Quantification of Viral Yield: At the end of the incubation period, harvest the virus from each well (through freeze-thaw cycles) and determine the viral titer using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Plot the viral yield as a percentage of the untreated control against the time of drug addition. The time point at which the addition of the drug no longer inhibits viral replication indicates the latest possible stage at which the drug is effective.

Generation and Mapping of Drug-Resistant Mutants

This genetic approach is fundamental for identifying the direct target of an antiviral drug.[1][2][3][16][17][18][19]

Protocol:

-

Virus Propagation in the Presence of the Drug: Serially passage the picornavirus in cell culture in the presence of a sub-optimal concentration of this compound. This allows for the selection of viral mutants that can replicate in the presence of the drug.

-

Plaque Purification: Isolate individual viral clones from the drug-resistant population by plaque purification. This involves plating the virus on a cell monolayer under a semi-solid overlay containing this compound, and then picking well-isolated plaques.

-

Amplification of Resistant Clones: Amplify each plaque-purified virus to generate a high-titer stock.

-

Confirmation of Resistance: Confirm the resistance phenotype of each mutant by performing a dose-response curve with this compound and comparing it to the wild-type virus.

-

Viral RNA Extraction and RT-PCR: Extract viral RNA from the resistant mutants. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the entire viral genome or specific regions of interest.

-

Sequencing: Sequence the PCR products to identify any nucleotide mutations that are present in the resistant mutants but not in the wild-type virus.

-

Mapping of Mutations: Align the sequences of the resistant mutants to the wild-type sequence to map the location of the resistance-conferring mutations. For this compound, these mutations are consistently found in the 3A coding region.

Dot Blot Analysis of Viral RNA Synthesis

This technique is used to specifically measure the effect of an antiviral compound on the synthesis of positive- and negative-strand viral RNA.[1][2][3][11][20][21]

Protocol:

-

Cell Infection and Treatment: Infect host cells with the picornavirus in the presence or absence of this compound.

-

Metabolic Labeling of RNA: At a specific time post-infection, add a radiolabeled RNA precursor, such as [³H]uridine, to the culture medium to label newly synthesized viral RNA.

-

Total RNA Extraction: After a labeling period, harvest the cells and extract the total cellular RNA.

-

RNA Denaturation: Denature the RNA samples to ensure they are single-stranded.

-

Dot Blotting: Spot serial dilutions of the denatured RNA samples onto a nylon or nitrocellulose membrane.

-

Hybridization with Strand-Specific Probes: Hybridize the membrane with radiolabeled oligonucleotide probes that are specific for either the positive- or negative-strand viral RNA.

-

Washing and Autoradiography: Wash the membrane to remove any unbound probe and expose it to X-ray film to visualize the radiolabeled RNA.

-

Quantification: Quantify the intensity of the dots to determine the relative amount of positive- and negative-strand RNA synthesized in the presence and absence of the drug.

In Vitro VPg Uridylylation Assay

This biochemical assay assesses the initiation step of picornavirus RNA synthesis, which involves the uridylylation of the viral protein VPg.[5][22][23][24][25][26]

Protocol:

-

Purification of Components: Purify the necessary viral proteins, including the RNA-dependent RNA polymerase (3Dpol) and the VPg protein (or its precursor 3AB). Also, synthesize or in vitro transcribe the cis-acting replication element (cre) RNA template.

-

Reaction Mixture Assembly: Set up a reaction mixture containing the purified 3Dpol, VPg, cre RNA, and a buffer containing magnesium or manganese ions.

-

Initiation of the Reaction: Start the reaction by adding a mixture of unlabeled UTP and radiolabeled [α-³²P]UTP.

-

Incubation: Incubate the reaction at the optimal temperature for the viral polymerase (typically 30-37°C) for a specific period.

-

Reaction Termination: Stop the reaction by adding EDTA.

-

SDS-PAGE and Autoradiography: Analyze the reaction products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, uridylylated VPg (VPg-pU and VPg-pUpU).

-

Analysis of Inhibition: To test the effect of this compound, include the compound at various concentrations in the reaction mixture and compare the amount of uridylylated VPg produced to the untreated control.

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Overview of the Picornavirus Replication Cycle.

Caption: this compound's Inhibition of Viral RNA Replication.

Caption: Experimental Workflow to Elucidate the Mechanism of Action.

Conclusion

This compound's mechanism of action against picornaviruses is a well-documented example of targeted antiviral therapy. By specifically inhibiting the function of the viral non-structural protein 3A, this compound effectively halts viral RNA replication, preventing the production of new virus particles. The experimental approaches used to decipher this mechanism, from genetic resistance studies to biochemical assays, provide a robust framework for the investigation of other antiviral compounds. While this compound itself did not achieve clinical success, the knowledge gained from its study continues to inform the design and development of new generations of antipicornaviral drugs. This in-depth understanding of the host-virus interactions that are disrupted by this compound opens new avenues for targeting essential viral processes and overcoming the challenges of drug resistance.

References

- 1. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]

- 2. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Picornavirus Genome Replication: ASSEMBLY AND ORGANIZATION OF THE VPg URIDYLYLATION RIBONUCLEOPROTEIN (INITIATION) COMPLEX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Poliovirus: Generation, Quantification, Propagation, Purification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for the analysis of double-stranded RNAs in virus-infected insect cells using anti-dsRNA antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity against rhinoviruses, toxicity, and delivery in aerosol of this compound in liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [bio-protocol.org]

- 15. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [en.bio-protocol.org]

- 16. Assessment of a Computational Approach to Predict Drug Resistance Mutations for HIV, HBV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mutational pathway maps and founder effects define the within-host spectrum of hepatitis C virus mutants resistant to drugs | PLOS Pathogens [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. researchgate.net [researchgate.net]

- 22. Picornavirus Genome Replication: ROLES OF PRECURSOR PROTEINS AND RATE-LIMITING STEPS IN oriI-DEPENDENT VPg URIDYLYLATION - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Initiation of protein-primed picornavirus RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Picornavirus genome replication: assembly and organization of the VPg uridylylation ribonucleoprotein (initiation) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Picornavirus translation strategies - PMC [pmc.ncbi.nlm.nih.gov]

Enviroxime's Inhibition of Viral RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enviroxime is a potent benzimidazole derivative that exhibits significant antiviral activity against a broad range of picornaviruses, including rhinoviruses and enteroviruses. Its primary mechanism of action involves the inhibition of viral RNA synthesis, a critical step in the replication cycle of these pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's inhibitory effects, details key experimental protocols for its study, and presents quantitative data on its antiviral efficacy. The document is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.

Introduction

Picornaviruses, a large family of non-enveloped, positive-sense single-stranded RNA viruses, are responsible for a wide array of human and animal diseases, ranging from the common cold (rhinoviruses) to more severe conditions like poliomyelitis (poliovirus) and hand, foot, and mouth disease (enteroviruses). The replication of these viruses is entirely dependent on the synthesis of new viral RNA, a process orchestrated by a complex machinery of viral and host factors. A key component of this machinery is the viral RNA-dependent RNA polymerase. However, the overall process is regulated by a number of other viral non-structural proteins.

This compound emerged as a promising antiviral candidate due to its potent and selective inhibition of picornavirus replication.[1] Early studies indicated that its primary target was not the viral polymerase itself, but rather another non-structural protein, 3A.[2][3][4] This discovery has made this compound a valuable tool for dissecting the intricate process of viral RNA replication and has spurred further research into the functions of the 3A protein and its interacting partners.

Mechanism of Action

This compound's inhibitory effect on viral RNA synthesis is multifaceted, primarily targeting the viral non-structural protein 3A and its interaction with host cell factors.

Primary Target: The Viral 3A Protein

The central target of this compound is the small, hydrophobic viral protein 3A.[2][3][4] Studies involving the selection of drug-resistant mutants have consistently identified single amino acid substitutions within the 3A protein as the basis for resistance.[2][3][4][5][6] This genetic evidence strongly implicates 3A as the direct or indirect target of this compound. The 3A protein, along with its precursor 3AB, plays a crucial role in the formation of the viral replication complex—a network of intracellular membranes where viral RNA synthesis occurs.[6] It is believed that 3A acts as a scaffold, anchoring the replication machinery to these membranes.

Inhibition of Plus-Strand RNA Synthesis

This compound specifically inhibits the synthesis of the viral plus-strand RNA.[1][2][3][4] In the picornavirus replication cycle, the positive-sense genomic RNA serves as a template for the synthesis of a complementary negative-strand RNA. This negative strand then acts as a template for the production of numerous new positive-strand RNAs, which can be used for translation, further replication, or packaging into new virions. By preferentially blocking the synthesis of the plus-strand, this compound effectively halts the amplification of the viral genome.

Interference with the Replication Complex

The current model suggests that this compound disrupts the function of the 3A protein within the replication complex. While direct binding of this compound to 3A has been difficult to demonstrate, it is hypothesized that the compound interferes with the interaction of 3A with other viral or host proteins essential for the formation or activity of the replication complex.[7] Some evidence also points to a potential role of this compound in disrupting viral polyprotein processing, which could indirectly affect the availability of mature non-structural proteins required for replication.[8]

Involvement of Host Factor PI4KIIIβ

More recent research has revealed a critical role for a host cell factor, phosphatidylinositol 4-kinase III beta (PI4KIIIβ), in the mechanism of action of this compound and this compound-like compounds.[8][9] PI4KIIIβ is an enzyme involved in the production of phosphatidylinositol 4-phosphate (PI4P), a lipid that is enriched in the viral replication organelles and is essential for their formation and function. This compound-like compounds have been shown to inhibit a PI4KIIIβ-dependent step in viral replication.[8][9] This suggests that this compound may exert its antiviral effect by targeting a complex of viral protein 3A and host PI4KIIIβ, thereby disrupting the lipid environment required for efficient RNA synthesis.

Quantitative Antiviral Activity

The antiviral potency of this compound has been quantified against a variety of picornaviruses using cell culture-based assays. The following table summarizes key efficacy data from the literature.

| Virus | Cell Line | Assay Type | Value | Reference |

| Poliovirus Type 1 | FL cells | IC50 | 0.2 µM | [10] |

| Poliovirus | L2OB/RD | MIC | 0.06 µg/mL | [11] |

| Rubella Virus | HeLa/WISH | MIC | 0.125 µg/mL | [11] |

| Hepatitis C Virus (HCV) Replicon | Huh-7 | EC50 | 0.1 - 0.7 µM | [9] |

| Rhinovirus Mutants | HeLa | Resistance | Selected at 1 µg/mL | [2][3] |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; MIC: minimum inhibitory concentration.

Experimental Protocols

A variety of experimental techniques are employed to study the mechanism of action of this compound. Detailed methodologies for key experiments are outlined below.

Time-of-Addition Assay

This assay is used to determine the specific stage of the viral replication cycle that is inhibited by an antiviral compound.

Protocol:

-

Seed susceptible host cells (e.g., HeLa cells) in a multi-well plate and allow them to form a confluent monolayer.

-

Synchronize the infection by inoculating the cells with a high multiplicity of infection (MOI) of the virus (e.g., rhinovirus or poliovirus) for a short period (e.g., 1 hour) at 4°C to allow attachment but not entry.

-

Wash the cells to remove unattached virus and add pre-warmed culture medium.

-

Add this compound at various time points post-infection (e.g., every hour for 8-12 hours).

-

At the end of the replication cycle (e.g., 8-12 hours post-infection), harvest the cells and/or supernatant.

-

Quantify the viral yield by plaque assay or RT-qPCR.

-

The time at which the addition of the drug no longer inhibits viral replication indicates the point in the viral life cycle that is targeted. For this compound, it can be added several hours post-infection without loss of activity, indicating it targets a post-entry event like RNA synthesis.[3][4]

Plaque Reduction Assay

This is the gold-standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Protocol:

-

Prepare serial dilutions of this compound in cell culture medium.

-

In a separate set of tubes, mix a constant amount of virus with each drug dilution.

-

Incubate the virus-drug mixtures for a set period (e.g., 1 hour) to allow the drug to interact with the virus.

-

Plate susceptible cells in multi-well plates and grow to confluency.

-

Remove the growth medium from the cells and inoculate with the virus-drug mixtures.

-

After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubate the plates for several days until visible plaques (zones of cell death) are formed.

-

Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Dot Blot Assay for Viral RNA Synthesis

This method is used to specifically measure the synthesis of viral plus- and minus-strand RNA.

Protocol:

-

Infect host cells with the virus in the presence or absence of this compound.

-

At various times post-infection, harvest the cells and extract total RNA.

-

Denature the RNA samples.

-

Spot the denatured RNA onto a nylon membrane.

-

Immobilize the RNA on the membrane by UV cross-linking or baking.

-

Hybridize the membrane with a radiolabeled or biotinylated single-stranded RNA probe that is complementary to either the viral plus-strand or minus-strand RNA.

-

Wash the membrane to remove unbound probe.

-

Detect the signal using autoradiography or a chemiluminescent substrate.

-

Quantify the signal to determine the relative amounts of plus- and minus-strand RNA synthesized under each condition. Studies using this method have shown that this compound preferentially inhibits the synthesis of plus-strand RNA.[2][3][4]

In Vitro RNA Synthesis Assay

This cell-free assay utilizes crude replication complexes isolated from infected cells to directly measure viral RNA synthesis.

Protocol:

-

Infect a large culture of susceptible cells (e.g., HeLa cells) with a high MOI of the virus.

-

After several hours of infection, harvest the cells and lyse them under hypotonic conditions.

-

Isolate the crude replication complexes by differential centrifugation. These complexes consist of viral proteins and RNA associated with cellular membranes.

-

Set up the in vitro reaction by incubating the replication complexes with a reaction mixture containing ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]UTP), and an energy source (e.g., ATP).

-

Add this compound or a vehicle control to the reactions.

-

Incubate the reactions at the optimal temperature for the viral polymerase (e.g., 37°C).

-

Stop the reaction and precipitate the newly synthesized RNA.

-

Quantify the incorporation of the radiolabeled rNTP into RNA using a scintillation counter. This assay has demonstrated that this compound inhibits the initiation of plus-strand RNA synthesis.[2][3][4]

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and a generalized workflow for its investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Cleavage site analysis in picornaviral polyproteins: discovering cellular targets by neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Replication and Inhibitors of Enteroviruses and Parechoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poliovirus: Generation, Quantification, Propagation, Purification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Initiation of poliovirus plus-strand RNA synthesis in a membrane complex of infected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Phosphatidylinositol 4-Kinase III Beta Is a Target of this compound-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Evidence that this compound targets multiple components of the rhinovirus 14 replication complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Enviroxime: A Technical Guide to its Broad-Spectrum Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enviroxime, a benzimidazole derivative, has demonstrated significant antiviral activity against a broad range of picornaviruses, a family of small RNA viruses responsible for a variety of human diseases, including the common cold (rhinoviruses) and poliomyelitis (poliovirus). This technical guide provides an in-depth overview of the antiviral properties of this compound, focusing on its mechanism of action, spectrum of activity, and the experimental methodologies used to characterize its inhibitory effects. Quantitative data from various antiviral assays are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Picornaviruses represent a significant burden on global health. The discovery and development of broad-spectrum antiviral agents are crucial for the management of diseases caused by these viruses. This compound emerged as a potent inhibitor of picornavirus replication, showing activity against numerous members of this viral family.[1][2] This document serves as a comprehensive resource for understanding the antiviral profile of this compound.

Mechanism of Action

This compound exerts its antiviral effect by targeting the non-structural viral protein 3A.[1][2] The 3A protein is a key component of the viral replication complex and is involved in the formation of replication organelles and the inhibition of host cell protein secretion. By interacting with the 3A protein, this compound disrupts the integrity and function of the replication complex, ultimately inhibiting the synthesis of viral RNA.[1][2] Specifically, it has been shown to preferentially inhibit the synthesis of the viral plus-strand RNA.[1]

dot

Caption: Mechanism of action of this compound on the picornavirus replication cycle.

Broad-Spectrum Antiviral Activity: Quantitative Data

This compound has been evaluated against a variety of picornaviruses, demonstrating a broad spectrum of activity. The following tables summarize the available quantitative data from in vitro antiviral assays.

Table 1: Antiviral Activity of this compound against a Panel of Picornaviruses

| Virus | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| Poliovirus type 1 | FL cells | Plaque Inhibition | IC50 | 0.2 | [3] |

| Rhinovirus (various serotypes) | HeLa cells | Cytopathic Effect (CPE) Inhibition | IC50 | 0.009 - 0.11 (µg/mL) | [4] |

| Coxsackievirus B1 | FL cells | In vitro synergy assay | ED50 | >100 (mg/kg, in vivo) | [5] |

| Rubella Virus | HeLa, WISH | CPE Inhibition | MIC | 0.125 (µg/mL) | |

| Poliovirus | RD, L20B | CPE Inhibition | MIC | 0.06 (µg/mL) |

Note: Direct comparison of values should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the antiviral activity of this compound are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of an antiviral compound required to inhibit the virus-induced destruction of host cells.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., HeLa, Vero, A549 cells)

-

Complete cell culture medium (e.g., MEM with 5% FBS)

-

Virus stock of known titer

-

This compound stock solution (dissolved in DMSO)

-

96-well microplates

-

Neutral red or crystal violet stain

-

Microplate reader

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer the following day.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the different concentrations of this compound to the wells. Include virus-only (positive control) and cell-only (negative control) wells.

-

Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication until CPE is observed in 80-100% of the virus control wells.

-

Staining and Quantification: Remove the medium and stain the cells with neutral red or crystal violet. After a suitable incubation period, elute the stain and measure the absorbance using a microplate reader.

-

Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of this compound that inhibits CPE by 50%, using regression analysis.

dot

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay

This assay quantifies the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

-

Host cell line susceptible to the virus of interest

-

Complete cell culture medium

-

Virus stock of known titer

-

This compound stock solution

-

6-well or 12-well plates

-

Agarose or methylcellulose overlay medium

-

Crystal violet stain

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each drug dilution with a constant amount of virus (typically 50-100 plaque-forming units, PFU).

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures. Allow the virus to adsorb for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., medium containing agarose or methylcellulose) with the corresponding concentration of this compound.

-

Incubation: Incubate the plates for several days until plaques are visible in the virus control wells.

-

Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

dot

Caption: Workflow for the Plaque Reduction Assay.

Conclusion

This compound is a potent, broad-spectrum inhibitor of picornavirus replication with a well-defined mechanism of action targeting the viral 3A protein. The quantitative data and detailed experimental protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in further exploring the antiviral potential of this compound and related compounds. While clinical development was halted due to unfavorable pharmacokinetics, its potent in vitro activity makes it a valuable tool for virological research and a potential scaffold for the design of new antipicornaviral agents.

References

- 1. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro inhibitory effects of dual combinations of picornavirus replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Antiviral effect of the combination of this compound and disoxaril on coxsackievirus B1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Enviroxime's Impact on the Poliovirus Replication Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral agent Enviroxime and its inhibitory effects on the poliovirus replication cycle. It consolidates key findings on its mechanism of action, viral targets, and the development of resistance. This document is intended to serve as a resource for researchers in virology and professionals engaged in the development of antiviral therapeutics.

Executive Summary

This compound is a benzimidazole derivative that demonstrates potent in vitro activity against a range of picornaviruses, including all three serotypes of poliovirus.[1][2] Its primary mechanism of action is the inhibition of viral RNA replication, specifically targeting the synthesis of the positive-sense RNA strand.[3][4] The molecular target of this compound has been identified as the nonstructural viral protein 3A and its precursor, 3AB.[3][4][5] Resistance to the compound is readily acquired through single point mutations within the 3A coding region.[1][5] While this compound showed promise in preclinical studies, its development was halted due to unfavorable pharmacokinetics and the emergence of resistant strains.[1][2] Nevertheless, it remains a valuable tool for studying the intricacies of poliovirus replication.

Mechanism of Action

This compound disrupts the poliovirus replication cycle at the stage of viral RNA synthesis.[3][4] Unlike capsid-binding agents that prevent viral entry or uncoating, this compound can be added several hours post-infection without a significant loss of its inhibitory effect, indicating a target within the replicative phase.[4][5]

The compound specifically inhibits the synthesis of the viral plus-strand RNA.[3][4] The proposed mechanism involves the binding of this compound to the viral protein 3A or its precursor 3AB.[4] This interaction is thought to disrupt the proper formation and function of the viral replication complex, which is essential for RNA synthesis.[4][6]

dot

The Role of Viral Protein 3A

The nonstructural protein 3A is a multifunctional protein crucial for poliovirus replication. It is involved in the rearrangement of host cell membranes to form replication organelles, the sites of viral RNA synthesis.[1] Protein 3A and its precursor 3AB are also implicated in the inhibition of host cell protein secretion. By targeting 3A/3AB, this compound effectively cripples the virus's ability to establish these essential replication factories.[4]

Host Factor Involvement: PI4KB

Recent studies suggest that this compound and similar compounds may exert their antiviral effect by targeting a host cell factor, phosphatidylinositol 4-kinase III beta (PI4KB).[6][7] PI4KB is a crucial enzyme for the formation of the replication organelles. By inhibiting PI4KB, this compound-like compounds can disrupt the cellular environment necessary for viral replication.[6] This dual-targeting hypothesis of both a viral and a host protein could explain the compound's potent activity.

dot

Quantitative Data on Antiviral Activity

The following tables summarize the in vitro efficacy of this compound against poliovirus as reported in various studies.

Table 1: Inhibitory Concentrations of this compound against Poliovirus

| Virus Serotype | Cell Line | Assay Type | IC50 (µM) | EC50 (nM) | MIC (µg/mL) | Reference |

| Poliovirus Type 1 (Mahoney) | FL cells | Not Specified | 0.2 | - | - | [8] |

| Poliovirus (Sabin) | RD cells | CPE Inhibition | - | - | 0.06 | [9][10] |

| Poliovirus (Sabin) | L20B cells | CPE Inhibition | - | - | 0.06 | [9][10] |

| Poliovirus Type 1 | HeLa cells | CPE Inhibition | - | 35-200 | - | [2] |

| Poliovirus Type 2 | HeLa cells | CPE Inhibition | - | 35-200 | - | [2] |

| Poliovirus Type 3 | HeLa cells | CPE Inhibition | - | 35-200 | - | [2] |

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of the concentration of a drug that is required for 50% inhibition of a biological process.[11] MIC (Minimal Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[9]

Table 2: Cytotoxicity and Therapeutic Index of this compound

| Cell Line | MTC (µg/mL) | Therapeutic Index (TI) | Reference |

| RD cells | 16 | 28 | [9] |

| L20B cells | 32 | 54 | [9][10] |

| HeLa cells | 16 | 14 (against Rubella) | [9] |

| WISH cells | 16 | 14 (against Rubella) | [9] |

| HeLa cells | - | 290–1,657 (against Poliovirus) | [2] |

MTC (Minimal Toxic Concentration) is the lowest concentration that produces a toxic effect.[9] The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity.[9][10]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the effects of this compound on poliovirus replication.

Plaque Reduction Assay

This assay is used to quantify the effect of an antiviral compound on infectious virus particle production.

-

Cell Seeding: Confluent monolayers of susceptible cells (e.g., HeLa, L20B) are prepared in 6- or 12-well plates.[2]

-

Virus Infection: Cells are infected with a known titer of poliovirus (e.g., 100 plaque-forming units) for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: The virus inoculum is removed, and the cell monolayer is washed. An overlay medium (e.g., MEM with 1% agar) containing serial dilutions of this compound is added.

-

Incubation: Plates are incubated at 37°C for 48-72 hours to allow for plaque formation.

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet). Plaques (zones of cell death) are counted.

-

Data Analysis: The number of plaques in treated wells is compared to untreated controls to determine the concentration of this compound that inhibits plaque formation by 50% (IC50).[10]

dot

Dot Blot Analysis of Viral RNA Synthesis

This method is used to specifically measure the synthesis of viral plus- and minus-strand RNA.

-

Cell Infection and Treatment: HeLa cells are infected with poliovirus in the presence or absence of this compound.[4]

-

RNA Extraction: At various times post-infection, total cellular RNA is extracted.

-

RNA Denaturation and Blotting: The RNA is denatured and applied to a nitrocellulose or nylon membrane using a dot blot apparatus.

-

Hybridization: The membrane is hybridized with radiolabeled single-stranded RNA probes specific for either the poliovirus plus-strand or minus-strand RNA.

-

Autoradiography and Quantification: The membrane is exposed to X-ray film, and the intensity of the dots is quantified to determine the relative amounts of plus- and minus-strand RNA synthesized.[4]

In Vitro Uridylylation Assay

This assay measures the initiation of poliovirus RNA synthesis by monitoring the uridylylation of the VPg protein (3B).

-

Preparation of Crude Replication Complexes: Crude replication complexes are isolated from poliovirus-infected HeLa cells that have been treated with or without this compound.[4]

-

In Vitro Reaction: The replication complexes are incubated in a reaction mixture containing [α-³²P]UTP.

-

Immunoprecipitation: The reaction products are immunoprecipitated using an antibody specific for VPg (anti-3B antiserum).[4]

-

SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and the radiolabeled VPg-pU and VPg-pUpU are visualized by autoradiography.[4] The intensity of these bands indicates the level of initiation of RNA synthesis.

Resistance to this compound

A significant challenge with this compound is the rapid development of drug-resistant viral mutants.[1] Resistance is conferred by single amino acid substitutions in the viral protein 3A.[5] Numerous independent mutations in the 3A coding region have been mapped in this compound-resistant poliovirus strains.[3][5] This high frequency of resistance development has been a major impediment to its clinical application.[1]

Conclusion

This compound has been a pivotal research tool for dissecting the poliovirus replication cycle, particularly the role of the nonstructural protein 3A and the formation of the viral replication complex. While its clinical potential has been limited by pharmacokinetic challenges and the emergence of resistance, the study of this compound has provided valuable insights into potential targets for future antiviral drug development against poliovirus and other enteroviruses. The elucidation of its potential dual-targeting mechanism, involving both a viral and a host protein, opens new avenues for the design of novel antiviral strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Potential Use of Antiviral Agents in Polio Eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The antiviral compound this compound targets the 3A coding region of rhinovirus and poliovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Phosphatidylinositol 4-kinase III beta is a target of this compound-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synergistic inhibitory effect of this compound and disoxaril on poliovirus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

Investigating the Natural Function of the Picornavirus 3A Protein Using Enviroxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted roles of the picornavirus 3A protein and the utility of the antiviral compound Enviroxime as a molecular probe to elucidate its function. This document details the natural functions of the 3A protein in the viral life cycle, its interaction with host cell machinery, and the mechanism by which this compound inhibits its activity. Furthermore, this guide provides detailed experimental protocols for key assays and presents quantitative data to support the described methodologies.

The Pivotal Role of the 3A Protein in Picornavirus Replication

The 3A protein of picornaviruses, a family of small RNA viruses that includes poliovirus and rhinovirus, is a small, hydrophobic, non-structural protein essential for viral replication.[1][2] While its exact mechanisms of action are still under investigation, the 3A protein is known to be involved in several critical processes:

-

Formation of Replication Organelles: The 3A protein plays a crucial role in remodeling host cell membranes to form replication organelles, the sites of viral RNA synthesis.[1][2] It achieves this by interacting with and modulating the function of host proteins involved in membrane trafficking and lipid metabolism.[3][4][5]

-

Inhibition of Host Protein Secretion: Enterovirus 3A proteins are known to inhibit the host cell's protein secretion pathway, which may help the virus evade the host immune response.[1][6] This is achieved by interacting with host factors like GBF1, a guanine nucleotide exchange factor for Arf1.[5][6]

-

Viral RNA Replication: The 3A protein, and its precursor 3AB, are directly involved in the replication of the viral RNA genome.[7][8][9] The 3AB precursor can be uridylylated to serve as a primer for RNA synthesis.[7][8]

-

Modulation of Host Signaling Pathways: The 3A protein interacts with a variety of host cell proteins, thereby manipulating cellular signaling pathways to create a favorable environment for viral replication.[3][4][5] One key interaction is with the host protein PI4KIIIβ (phosphatidylinositol 4-kinase III beta), which is essential for the formation of replication organelles.[3][5]

This compound: A Specific Inhibitor of 3A Protein Function

This compound is a benzimidazole derivative that exhibits potent antiviral activity against a broad range of picornaviruses.[3][7][8] Its mechanism of action has been pinpointed to the viral 3A protein.[7][8] Key findings regarding this compound's action include:

-

Direct Targeting of 3A: Genetic studies have demonstrated that resistance to this compound maps to mutations in the 3A coding region of the viral genome.[7][8][10] Single amino acid substitutions in the 3A protein are sufficient to confer resistance.[7][8]

-

Inhibition of RNA Replication: this compound specifically inhibits the synthesis of viral plus-strand RNA.[7][8] This suggests that the drug targets a step in the RNA replication process that is dependent on 3A function.[7][8]

-

A Tool for Functional Studies: The specific nature of this compound's interaction with the 3A protein makes it an invaluable tool for investigating the protein's natural functions.[7][8] By observing the effects of this compound on viral replication and host cell processes, researchers can infer the roles of the 3A protein.

Quantitative Analysis of this compound's Antiviral Activity

The antiviral potency of this compound and the effects of resistance mutations can be quantified using various cell-based assays. The following tables summarize key quantitative data from published studies.

| Table 1: Antiviral Activity of this compound Against Poliovirus | |

| Parameter | Value |

| 50% Inhibitory Concentration (IC50) in FL cells | 0.2 µmol/L[11][12] |

| Minimal Inhibitory Concentration (MIC) for Poliovirus | 0.06 µg/mL[13] |

| Therapeutic Index (TI) against Poliovirus | 54[13] |

| Table 2: Characterization of this compound-Resistant Poliovirus Mutants | |

| Phenomenon | Observation |

| Resistance Development | Emergence of resistant mutants after 10 consecutive passages in the presence of this compound.[11][12] |

| Genetic Basis of Resistance | Single nucleotide substitutions in the 3A coding region, leading to amino acid changes.[7][8] A common mutation is an Alanine to Threonine change at position 70 of the 3A protein.[14] |

| Cross-Resistance | No cross-resistance observed between this compound-resistant mutants and Disoxaril (a capsid inhibitor).[11] |

Experimental Protocols for Investigating 3A Protein Function

This section provides detailed methodologies for key experiments used to study the 3A protein and the effects of this compound.

Viral replicons are self-replicating subgenomic viral RNAs that lack the genes encoding structural proteins, making them non-infectious and safe to use.[15] They are a powerful tool for studying viral RNA replication in isolation from other steps of the viral life cycle.[15] Reporter genes, such as luciferase or fluorescent proteins, are often engineered into the replicon to provide a quantifiable readout of replication levels.[1][13]

Protocol: Poliovirus Replicon Assay with Luciferase Reporter

-

Cell Seeding:

-

Seed HeLa or other susceptible cells (e.g., 293T) in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.[1]

-

Incubate at 37°C with 5% CO2 overnight.

-

-

In Vitro Transcription of Replicon RNA:

-

Transfection of Replicon RNA:

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Transfect the cells with the in vitro transcribed replicon RNA using a suitable transfection reagent (e.g., electroporation or lipid-based transfection).[13]

-

-

Compound Treatment:

-

Immediately after transfection, add media containing various concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.

-

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the luciferase readings to a control (e.g., mock-transfected cells or a time-zero reading).

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

-

Co-IP is a technique used to identify proteins that interact with a specific protein of interest (the "bait") in a cellular context.[17][18] This method is crucial for identifying host factors that are recruited by the 3A protein to facilitate viral replication.

Protocol: Co-immunoprecipitation of 3A and Host Proteins

-

Cell Culture and Infection/Transfection:

-

Culture HeLa or other suitable cells to a high density.

-

Infect the cells with poliovirus or transfect with a plasmid expressing an epitope-tagged 3A protein (e.g., FLAG-3A, HA-3A).

-

-

Cell Lysis:

-

At the desired time post-infection/transfection, wash the cells with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody specific to the 3A protein or the epitope tag overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using antibodies against the 3A protein and the suspected interacting host protein. Alternatively, the interacting proteins can be identified by mass spectrometry.

-

Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins within fixed cells.[9] This method can be used to observe the localization of the 3A protein to cellular membranes and the effect of this compound on this localization.

Protocol: Immunofluorescence Staining of 3A Protein

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Infect the cells with poliovirus or transfect with a 3A-expressing plasmid.

-

Treat the cells with this compound or a vehicle control at the desired concentration and for the desired duration.

-

-

Fixation and Permeabilization:

-

At the end of the treatment, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[7]

-

Wash the cells three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[7]

-

Incubate the cells with a primary antibody specific for the 3A protein (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

-

Visualize the cells using a fluorescence microscope.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways involving the 3A protein, a typical experimental workflow for its investigation, and the logical flow of this compound resistance development.

Caption: Signaling pathway of the picornavirus 3A protein.

Caption: Experimental workflow for investigating 3A protein function.

Caption: Logical flow of this compound resistance development.

Conclusion

The picornavirus 3A protein is a critical multifunctional protein that orchestrates viral replication by remodeling host cell membranes and interacting with numerous host factors. This compound, by specifically targeting the 3A protein, serves as a powerful chemical tool to dissect these complex processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the intricate functions of the 3A protein and to explore it as a potential target for the development of novel antiviral therapies. The continued use of this compound and related compounds in conjunction with modern molecular and cellular biology techniques will undoubtedly lead to a deeper understanding of picornavirus replication and pathogenesis.

References

- 1. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the Virus–Host Protein–Protein Interaction via Co-Immunoprecipitation (Co-IP) | Springer Nature Experiments [experiments.springernature.com]

- 3. Immunofluorescence‐Mediated Detection of Respiratory Virus Infections in Human Airway Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. betalifesci.com [betalifesci.com]

- 5. High-throughput Titration of Luciferase-expressing Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Video: An Immunofluorescence Technique for Viral Protein Localization in Infected Cells - Experiment [jove.com]

- 8. Luciferase reporter assay for influenza A virus replication. [bio-protocol.org]

- 9. How Can Immunofluorescence Aid Virology Research? | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 10. sg.idtdna.com [sg.idtdna.com]

- 11. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Poliovirus Replicon RNA Generation, Transfection, Packaging, and Quantitation of Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 15. escholarship.org [escholarship.org]

- 16. biorxiv.org [biorxiv.org]

- 17. bitesizebio.com [bitesizebio.com]

- 18. cusabio.com [cusabio.com]

Enviroxime: A Technical Whitepaper on its Discovery, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enviroxime, a substituted benzimidazole derivative, emerged from early antiviral research as a potent inhibitor of picornavirus replication.[1][2] This document provides a comprehensive technical overview of the discovery, initial characterization, and mechanism of action of this compound. It details its inhibitory activity against a broad spectrum of rhinoviruses and enteroviruses, elucidates its unique mode of action targeting the viral non-structural protein 3A, and presents key experimental methodologies used in its evaluation. While initial preclinical data were promising, this compound's clinical development was halted due to a lack of therapeutic efficacy in human trials.[2][3][4][5] Nevertheless, it remains a valuable tool for dissecting the intricacies of picornavirus replication.

Introduction

Picornaviruses are a large family of small, non-enveloped, positive-sense single-stranded RNA viruses that include significant human pathogens such as rhinoviruses (the primary cause of the common cold), poliovirus, and enterovirus D68. The search for effective antiviral agents against these viruses has been a long-standing challenge in medicinal chemistry. This compound, discovered in the late 1970s, represented a significant advancement in this field.[2] Its broad-spectrum activity in cell culture and its novel mechanism of action distinguished it from other antiviral compounds of its time.

Chemical Structure:

-

IUPAC Name: (NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine[1]

-

Molecular Formula: C₁₇H₁₈N₄O₃S[1]

-

Class: Substituted Benzimidazole[1]

Antiviral Activity

This compound exhibits potent inhibitory activity against a wide range of rhinoviruses and enteroviruses in vitro. Its efficacy is typically measured by the concentration required to inhibit viral replication by 50% (EC₅₀ or IC₅₀) in cell culture-based assays.

Table 1: Antiviral Activity of this compound Against Picornaviruses

| Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference(s) |

| Poliovirus type 1 | FL cells | Plaque Inhibition | 0.2 | [6] |

| Poliovirus | L20B cells | Plaque Reduction | 0.06 (MIC) | [7] |

| Enterovirus 71 (EV-A71) | HIOs | CPE Inhibition | 0.4 ± 0.2 | [8] |

| Enterovirus 71 (EV-A71) | HIOs | RNA Yield Reduction | 1.4 ± 0.3 | [8] |

| Enterovirus 71 (EV-A71) | RD cells | CPE Inhibition | 0.06 ± 0.001 | [8] |

| Enterovirus 71 (EV-A71) | RD cells | RNA Yield Reduction | 0.2 ± 0.04 | [8] |

| Rhinovirus Serotypes | HeLa | Plaque Reduction | Broad-spectrum | [9] |

Note: IC₅₀ (50% inhibitory concentration) and EC₅₀ (50% effective concentration) are often used interchangeably. MIC (Minimal Inhibitory Concentration) represents the lowest concentration that inhibits visible viral growth.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of viral RNA replication.[2] Unlike many other antiviral agents that target viral entry or protease activity, this compound specifically interferes with a crucial step in the synthesis of new viral genomes.

Targeting the Viral 3A Protein

The molecular target of this compound has been identified as the non-structural viral protein 3A.[10][11] The 3A protein is a small, hydrophobic protein that plays a critical role in the formation of the viral replication complex and the alteration of host cell membranes. Evidence for 3A as the target of this compound comes from several key findings:

-

Resistant Mutants: Poliovirus and rhinovirus mutants resistant to this compound consistently show mutations in the gene encoding the 3A protein.[10][11] A single amino acid substitution in the 3A protein is sufficient to confer the resistance phenotype.[10][11]

-

Inhibition of Plus-Strand RNA Synthesis: Time-of-addition experiments demonstrated that this compound is effective even when added several hours after viral infection, indicating its action on a later stage of the viral life cycle, such as RNA replication.[10][11] Further studies revealed that this compound preferentially inhibits the synthesis of the viral plus-strand RNA.[10][11]

-

Interaction with Host Factors: The antiviral activity of this compound and this compound-like compounds is linked to the host cell factor phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[12] The 3A protein is known to recruit PI4KIIIβ to the replication complexes, and this compound's interference with 3A function likely disrupts this essential host-virus interaction.

Signaling Pathway of Picornavirus Replication and this compound Inhibition

The following diagram illustrates the key steps in picornavirus replication and the point of intervention by this compound.

Caption: Picornavirus replication cycle and the inhibitory action of this compound on the 3A protein.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for quantifying the infectious virus and determining the antiviral efficacy of a compound.

Workflow for Plaque Reduction Assay:

Caption: Workflow for determining the antiviral activity of this compound using a plaque reduction assay.

Detailed Methodology:

-

Cell Culture: Seed a suitable host cell line (e.g., HeLa, Vero, or RD cells) in 6-well or 12-well plates and grow until a confluent monolayer is formed.

-

Compound Dilution: Prepare a series of two-fold dilutions of this compound in a cell culture medium.

-

Infection: Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Add the diluted this compound to the cells and incubate for 1 hour. Subsequently, infect the cells with a viral suspension calculated to produce 50-100 plaque-forming units (PFU) per well.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral attachment and entry.

-

Overlay: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) supplemented with the corresponding concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque development (typically 2-5 days, depending on the virus).

-

Staining: Fix the cells with a solution of 10% formaldehyde and then stain with a 0.1% crystal violet solution. The plaques will appear as clear zones against a background of stained, viable cells.

-

Quantification: Count the number of plaques in each well. The IC₅₀ is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Generation and Mapping of this compound-Resistant Mutants

The selection and characterization of drug-resistant mutants are crucial for identifying the drug's target and understanding its mechanism of action.

Logical Flow for Identifying the Target of this compound:

Caption: Logical workflow for identifying the molecular target of this compound through the generation and analysis of resistant mutants.

Detailed Methodology:

-

Selection of Resistant Viruses: Serially passage the wild-type virus in the presence of sub-inhibitory concentrations of this compound. Gradually increase the concentration of the compound in subsequent passages.

-

Isolation of Resistant Clones: After several passages, plate the virus population in a plaque assay under an overlay containing a high concentration of this compound. Isolate individual plaques that form in the presence of the drug.

-

Plaque Purification: Purify the resistant viral clones by performing at least three rounds of plaque isolation.

-

Confirmation of Resistance: Determine the IC₅₀ of the purified resistant clones for this compound and compare it to that of the wild-type virus. A significant increase in the IC₅₀ confirms the resistance phenotype.

-

Genetic Analysis: Extract viral RNA from the resistant mutants. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the viral genome, focusing on the regions encoding non-structural proteins. Sequence the PCR products and compare them to the wild-type sequence to identify mutations.

In Vitro RNA Replication Assay

This cell-free assay allows for the direct measurement of viral RNA synthesis and the effect of inhibitors.

Methodology Overview:

-

Preparation of Cell-Free Extract: Prepare a cytoplasmic extract from uninfected HeLa cells that is capable of supporting viral translation and RNA replication.

-

In Vitro Translation and Replication: Add viral RNA to the cell-free extract in the presence of amino acids (including a radiolabeled one, such as ³⁵S-methionine, to monitor protein synthesis) and ribonucleotides (including a radiolabeled one, such as ³²P-UTP, to monitor RNA synthesis).

-

Time-of-Addition Experiment: Add this compound at different time points during the reaction to distinguish its effects on translation versus RNA replication.

-

Analysis of RNA Products: Isolate the RNA from the reaction and analyze it by gel electrophoresis and autoradiography to visualize the newly synthesized viral RNA strands.

Clinical Development and Outlook

Despite its potent in vitro antiviral activity, this compound did not demonstrate significant therapeutic efficacy in clinical trials for the treatment of the common cold caused by rhinoviruses.[3][4][5][13] Studies involving intranasal administration of this compound to volunteers experimentally infected with rhinovirus or in a community setting during the cold season failed to show a consistent and statistically significant reduction in symptoms compared to placebo.[3][4][5][13]

The reasons for the discrepancy between the in vitro potency and the lack of clinical efficacy are not fully understood but may be related to factors such as suboptimal drug delivery to the site of infection, rapid emergence of resistant variants in vivo, or a more complex interplay between the virus, the host immune response, and the drug in a natural infection setting.

Conclusion

This compound was a pioneering antiviral compound that significantly contributed to our understanding of picornavirus replication. Its identification as a specific inhibitor of the viral 3A protein provided a novel target for antiviral drug development. Although it did not succeed as a therapeutic agent, this compound remains an invaluable chemical probe for virologists and cell biologists studying the intricate mechanisms of picornavirus-host interactions. The methodologies developed for its characterization continue to be relevant in the ongoing search for effective antiviral therapies.

References

- 1. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In Vitro Activity of Expanded-Spectrum Pyridazinyl Oxime Ethers Related to Pirodavir: Novel Capsid-Binding Inhibitors with Potent Antipicornavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular strategies to inhibit the replication of RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.stanford.edu [web.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in the Treatment of Enterovirus-D68 and Rhinovirus Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Small-Molecule Inhibitors Effectively Blocking Picornavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reversible Inhibition of Poliovirus RNA Synthesis In Vivo and In Vitro by Viral Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Poliovirus Requires a Precise 5′ End for Efficient Positive-Strand RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Enviroxime: A Technical Guide to its Chemical Structure, Properties, and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enviroxime is a potent benzimidazole derivative with significant antiviral activity against a broad spectrum of picornaviruses, including rhinoviruses and enteroviruses. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and its molecular mechanism of action. Detailed experimental protocols for key assays used to characterize its antiviral efficacy and metabolic stability are presented. Furthermore, this document includes visualizations of its signaling pathway and a general experimental workflow for antiviral screening to facilitate a comprehensive understanding for researchers in the field of virology and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name (NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine, is a well-characterized small molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine[1] |

| CAS Number | 72301-79-2 |

| Molecular Formula | C₁₇H₁₈N₄O₃S[1] |

| SMILES | CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N/O)/C3=CC=CC=C3)N=C1N[1] |

| InChI | InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+[1] |

| InChIKey | IWKXBHQELWQLHF-CAPFRKAQSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 358.4 g/mol [1] |

| Appearance | Solid powder |

| Melting Point | 198.5 °C |

| Solubility | Soluble in DMSO, not in water. |

| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[2] |

Mechanism of Action

This compound exerts its antiviral effect by inhibiting a critical step in the replication of rhinoviruses and enteroviruses.[3][4][5] The primary mechanism involves the targeting of the host cell's phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and the viral non-structural protein 3A.[6][7]

The inhibition of PI4KIIIβ by this compound disrupts the formation of phosphatidylinositol 4-phosphate (PI4P)-enriched organellar membranes, which are essential for the assembly of viral replication complexes. The viral protein 3A plays a crucial role in recruiting PI4KIIIβ to these sites. By interfering with this process, this compound effectively halts the synthesis of viral RNA, with a preferential inhibition of the plus-strand RNA synthesis.[3][4][8] Resistance to this compound has been mapped to mutations in the 3A coding region of the viral genome, further confirming its role as a key target.[3][4][5]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol outlines a method to determine the in vitro antiviral activity of this compound against rhinoviruses or enteroviruses by quantifying the reduction in viral plaque formation.

Materials and Reagents:

-

HeLa or other susceptible cell lines

-

Human Rhinovirus (e.g., HRV14) or Enterovirus (e.g., Poliovirus) stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

Trypsin-EDTA

-

Agarose or Methylcellulose overlay medium

-

Crystal Violet staining solution (0.1% w/v in 20% ethanol)

-

Phosphate-Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-